![molecular formula C17H21N3O2 B12173190 N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12173190.png)
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxyphenethylamine with a suitable cycloheptanone derivative under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted aromatic compounds, which can further undergo additional transformations to yield more complex molecules .
Scientific Research Applications
Biological Activities
The biological activities associated with N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide include:
- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antibacterial and antifungal effects. Studies indicate that compounds with similar structures exhibit activity against various pathogens like Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can act as anti-inflammatory agents. For instance, compounds in this category have been compared to standard anti-inflammatory drugs like diclofenac sodium .
- Antitumor Potential : The structural features of this compound may contribute to its antitumor activities. Various pyrazole derivatives have been studied for their efficacy against cancer cell lines .
Case Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Anti-inflammatory Studies : A series of substituted phenyl-pyrazoles were synthesized and tested for anti-inflammatory activity using carrageenan-induced rat paw edema models. Some derivatives showed potent effects comparable to ibuprofen .
- Antimicrobial Efficacy : A study focused on synthesizing new pyrazoles that were screened against various microorganisms. Results indicated that certain compounds exhibited higher antimicrobial activity than traditional antibiotics .
- Anticancer Research : Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Results demonstrated promising anticancer properties warranting further investigation .
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]-2-propenamide: Similar in structure but with different functional groups, leading to distinct chemical properties.
3(5)-Aminopyrazoles: Share the pyrazole core but differ in substituents, affecting their reactivity and applications.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a hexahydrocyclohepta[c]pyrazole core with a hydroxylated phenyl group that is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance:
- In vitro studies indicate that certain pyrazole derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL .
- Nano-formulation of these compounds has been suggested to enhance their efficacy against multidrug-resistant strains .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoles are well-documented:
- Pyrazole derivatives have been shown to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory process. This inhibition leads to reduced prostaglandin synthesis and alleviates inflammation .
- Compounds similar to this compound have demonstrated significant reductions in inflammatory markers in various animal models.
Anticancer Potential
The anticancer activity of pyrazole derivatives is an area of active research:
- Some studies suggest that pyrazole-based compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways related to cell survival and proliferation .
- The compound's ability to inhibit certain kinases involved in cancer progression has been noted as a promising avenue for therapeutic development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for enhancing its biological activity:
- Hydroxyl Group : The presence of the 4-hydroxyphenyl moiety is essential for its antimicrobial and anti-inflammatory activities.
- Cycloheptane Ring : The hexahydrocyclohepta structure contributes to the compound's stability and interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of several pyrazole derivatives against Staphylococcus aureus and reported that modifications at the C3 position significantly increased antibacterial potency. This compound was among the most effective compounds tested .
- Anti-inflammatory Activity : In a controlled experiment involving animal models of arthritis, treatment with a pyrazole derivative resulted in a significant decrease in joint swelling and pain scores compared to controls .
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21N3O2/c21-13-8-6-12(7-9-13)10-11-18-17(22)16-14-4-2-1-3-5-15(14)19-20-16/h6-9,21H,1-5,10-11H2,(H,18,22)(H,19,20) |
InChI Key |
RXDVBMZQKWBJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.